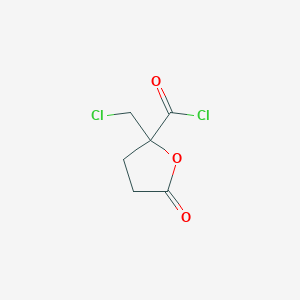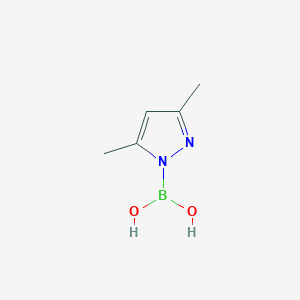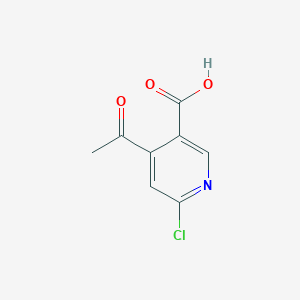
4-Acetyl-6-chloronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid includes an acetyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-pyridinecarboxylic acid.
Chlorination: The 6-position of the pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetylation: The 4-position is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 4-Acetyl-6-chloro-3-pyridinecarboxylic acid may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-6-chloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of 4-acetyl-6-chloro-3-pyridinecarboxylic acid derivatives with additional carboxylic groups.
Reduction: Formation of 4-hydroxy-6-chloro-3-pyridinecarboxylic acid.
Applications De Recherche Scientifique
4-Acetyl-6-chloro-3-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): Differentiated by the position of the carboxylic acid group.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the acetyl and chloro substituents.
Uniqueness
4-Acetyl-6-chloro-3-pyridinecarboxylic acid is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H6ClNO3 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
4-acetyl-6-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
GIIKBGQRPFHVIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


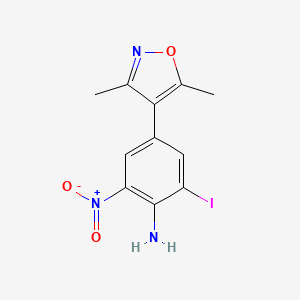

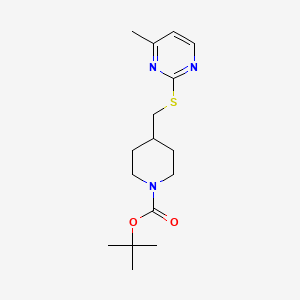
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)
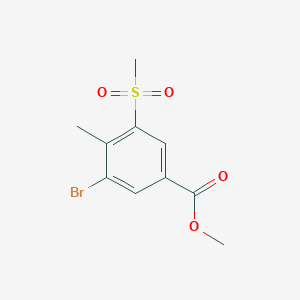
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
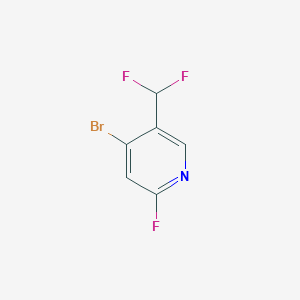
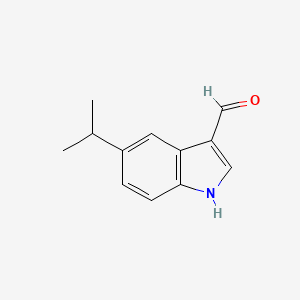
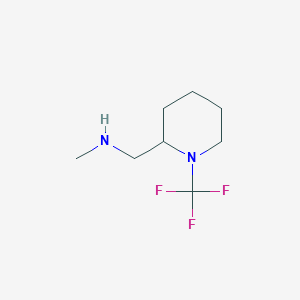
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
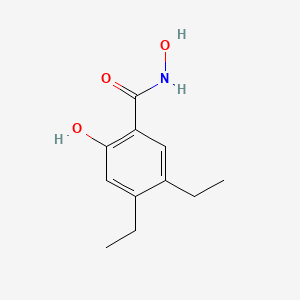
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
